molecular formula C15H21NO2 B13430302 Methoxetamine-d5

Methoxetamine-d5

Cat. No.: B13430302
M. Wt: 252.36 g/mol
InChI Key: LPKTWLVEGBNOOX-WNWXXORZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methoxetamine-d5 is a deuterated stable isotopologue of Methoxetamine (MXE), specifically designed for use as an internal standard in analytical chemistry and forensic toxicology. Its primary research application is in the precise quantification of MXE in complex biological matrices using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The incorporation of five deuterium atoms provides a consistent mass shift from the parent compound, enabling clear differentiation and minimizing matrix interference for highly accurate and reliable results. Methoxetamine ((RS)-2-(3-methoxyphenyl)-2-(ethylamino)cyclohexanone) is a novel psychoactive substance (NPS) of the arylcyclohexylamine class, which also includes ketamine and phencyclidine (PCP) . It acts primarily as a high-affinity N-methyl-D-aspartate (NMDA) receptor antagonist, functioning as a dissociative anesthetic . Unlike ketamine, Methoxetamine also exhibits significant activity as a serotonin reuptake inhibitor (SERT), which may contribute to its distinct pharmacological and behavioral profile . Research into MXE is critical for understanding the mechanisms, metabolism, and toxicological profile of emerging dissociative drugs . This product is intended for forensic analysis and academic research purposes only. It is strictly labeled "For Research Use Only" and is not for diagnostic or therapeutic use, or human consumption of any kind.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

252.36 g/mol

IUPAC Name

2-(3-methoxyphenyl)-2-(1,1,2,2,2-pentadeuterioethylamino)cyclohexan-1-one

InChI

InChI=1S/C15H21NO2/c1-3-16-15(10-5-4-9-14(15)17)12-7-6-8-13(11-12)18-2/h6-8,11,16H,3-5,9-10H2,1-2H3/i1D3,3D2

InChI Key

LPKTWLVEGBNOOX-WNWXXORZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NC1(CCCCC1=O)C2=CC(=CC=C2)OC

Canonical SMILES

CCNC1(CCCCC1=O)C2=CC(=CC=C2)OC

Origin of Product

United States

Preparation Methods

The synthesis of methoxetamine-d5 involves multiple steps, starting from commercially available compounds. The preparation method includes the synthesis of methoxetamine, followed by the incorporation of deuterium to produce the deuterium-labeled analog . The synthetic route typically involves the following steps:

Chemical Reactions Analysis

Methoxetamine-d5 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols and amines.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced with other groups.

Comparison with Similar Compounds

Research Findings and Gaps

  • Analytical Utility : this compound improves MXE quantification accuracy in human plasma (LOQ = 0.1 ng/mL via LC-MS) .
  • Pharmacological Data: Limited studies on MXE’s deuterated form; existing research focuses on non-deuterated MXE’s receptor binding and metabolic pathways .
  • Toxicity : MXE’s LD50 remains unestablished, though fatalities involve doses > 100 mg combined with opioids or stimulants .

Q & A

Q. What analytical methods are validated for quantifying Methoxetamine-d5 in biological matrices, and how should researchers optimize these protocols?

Methodological Answer:

  • Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are primary methods. For GC-MS, use a derivatization step (e.g., MSTFA) to improve volatility, with a detection limit of 2 µg/L and quantification limit of 10 µg/L .
  • For LC-MS/MS, employ deuterated internal standards (e.g., MXE-d5 itself) to correct matrix effects, achieving a detection/quantification limit of 0.5 pg/mg in hair samples .
  • Validate methods using calibration curves (linearity: R² ≥ 0.99), intra-/inter-day precision (<15% RSD), and recovery rates (70–130%) across relevant concentration ranges.

Q. How should researchers ensure accurate handling and storage of this compound in laboratory settings?

Methodological Answer:

  • Use calibrated analytical balances with ±5 mg precision for weighing. Store MXE-d5 in airtight, light-resistant containers at −20°C to prevent degradation .
  • Prepare stock solutions in ethanol (≥99.8% purity) to enhance solubility, and verify stability via periodic LC-MS/MS analysis over 6 months .

Q. What are the critical steps for distinguishing this compound from non-deuterated MXE in spectroscopic analysis?

Methodological Answer:

  • Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion cluster ([M+H]⁺ at m/z 276.1703 for MXE vs. 281.1968 for MXE-d5).
  • Analyze <sup>1</sup>H NMR spectra: MXE-d5 will lack proton signals in deuterated positions (e.g., ethylamino group), confirmed by comparison with non-deuterated reference standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in MXE-d5 pharmacokinetic data across different studies?

Methodological Answer:

  • Conduct cross-validation using in vitro (e.g., liver microsomes) and in vivo (rodent models) systems to assess metabolic pathways. For example, MXE-d5’s N-desethyl metabolite may exhibit species-dependent formation rates .
  • Perform meta-analyses of published data, applying Cochrane systematic review criteria (e.g., risk-of-bias assessment, heterogeneity testing) to identify confounding variables like dosing routes or co-administered substances .

Q. What experimental designs are recommended for studying MXE-d5’s neuropharmacological mechanisms while addressing ethical constraints?

Methodological Answer:

  • Use ex vivo brain slice electrophysiology to measure NMDA receptor antagonism without invasive animal models. Include positive controls (e.g., ketamine) and negative controls (e.g., NMDA agonists) .
  • For human studies, adhere to IRB protocols: recruit participants via verified clinical registries, exclude those with seizure history, and monitor real-time ECG/EEG during controlled administration .

Q. How can researchers mitigate batch-to-batch variability in deuterated MXE-d5 synthesis?

Methodological Answer:

  • Implement QC checks via <sup>2</sup>H NMR to confirm deuteration efficiency (>98%) and HPLC-UV (λ = 254 nm) to assess purity (>99.5%) .
  • Collaborate with certified laboratories to standardize synthesis protocols (e.g., Pd/C-catalyzed H/D exchange under controlled pH and temperature) .

Q. What statistical approaches are optimal for analyzing conflicting data on MXE-d5’s cytotoxicity in neuronal cell lines?

Methodological Answer:

  • Apply mixed-effects models to account for inter-experimental variability (e.g., cell passage number, culture media composition).
  • Use dose-response curves (4-parameter logistic model) to calculate IC₅₀ values, and compare results via ANOVA with post-hoc Tukey tests .

Methodological Resources

  • Data Validation : Follow Beilstein Journal guidelines for reproducibility: report full experimental details in Supplementary Materials, including raw chromatograms and spectral data .
  • Conflict Resolution : Use Reviews in Analytical Chemistry’s framework for reconciling contradictory findings—systematically evaluate instrument calibration, sample preparation, and statistical power across studies .

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